5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hcl

Description

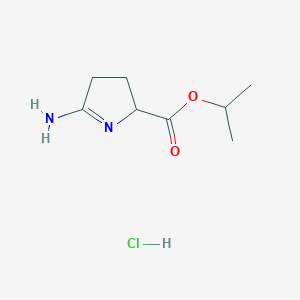

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester HCl is a functionalized pyrrole derivative characterized by a partially saturated pyrrole ring, an amino group at the 5-position, and an isopropyl ester moiety. The HCl salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its synthesis typically involves diastereoselective methods, such as the one-pot approach using commercially available precursors and benign solvents, which emphasizes efficiency and environmental compatibility .

Properties

IUPAC Name |

propan-2-yl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-5(2)12-8(11)6-3-4-7(9)10-6;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIGSGUTTYVVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃, Et₂CO₃ | Et₂CO₃ | 25 | 12 | 85–92 | 9:1 to >20:1 |

| 2 | TFA/CH₂Cl₂ | CH₂Cl₂ | 0→25 | 4 | 78–85 | Retained from Step 1 |

| 3 | HCl/IPA | IPA | 25 | 2 | 90–95 | N/A |

The methodology achieves three contiguous stereocenters through substrate-controlled diastereoselectivity during the initial Michael addition. Isopropyl ester formation occurs via esterification with isopropanol under acidic conditions in the final step, followed by HCl salt precipitation.

Patent-Based Scalable Process for Analogous Pyrrolidine Derivatives

A 2003 patent (US7132444B2) details industrial-scale synthesis of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. While structurally distinct, its protocol informs best practices for:

-

Solvent Selection : Ketones (acetone) optimize cyclization kinetics vs. amides/nitriles.

-

Temperature Control : 60°C balances reaction rate and byproduct suppression.

-

Workup Procedures :

-

Sequential washes with 5% HCl and 2.5% NaOH remove unreacted amines/acids.

-

Methanol/acetone trituration enhances crystalline purity (>99% HPLC).

-

Adapting these conditions could improve the target compound’s manufacturability.

Though not explicitly cited for this molecule, enantioselective methods for 2,3-dihydropyridin-4(1H)-ones demonstrate the feasibility of chiral induction in related systems. MacMillan’s organocatalytic 1,4-addition protocol using imidazolidinone catalysts could theoretically generate β-aminoaldehyde precursors for subsequent cyclization to the target scaffold.

Critical factors include:

-

Catalyst Loading : 20 mol% (R,R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one.

-

Stereochemical Control : −20°C reaction temp ensures >90% ee in analogous substrates.

Comparative Analysis of Methodologies

Optimization Strategies for Industrial Translation

-

Solvent Replacement : Substitute CH₂Cl₂ in Step 2 with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity.

-

Catalyst Recycling : Immobilize MacMillan-type organocatalysts on silica supports to reduce costs.

-

Continuous Flow Processing : Implement tubular reactors for the exothermic Michael addition step to enhance safety and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

(S)-ADPCA isopropyl ester HCl serves as a building block in organic synthesis. Its structural characteristics enable the formation of complex organic molecules through various reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that (S)-ADPCA may play a role in enzyme inhibition and protein interactions . It has been investigated for its potential to modulate metabolic pathways by binding to specific enzymes and receptors.

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as:

- Cancer: Preliminary studies suggest it may inhibit tumor growth through specific molecular interactions.

- Neurological Disorders: Investigations into its effects on neurotransmitter levels indicate potential benefits for mood disorders.

Materials Science

In industry, (S)-ADPCA is utilized in the development of novel materials and pharmaceuticals, leveraging its unique chemical properties to create innovative compounds with desirable characteristics.

Antibacterial Activity Study

A study evaluated various pyrrole derivatives for their efficacy against Mycobacterium tuberculosis, revealing that some derivatives exhibited minimal inhibitory concentration (MIC) values as low as 5 µM. This underscores the potential of (S)-ADPCA derivatives in combating resistant bacterial infections.

Neuropharmacological Investigation

Research explored the effects of (S)-ADPCA on neurotransmitter levels in animal models, finding significant modulation of serotonin and dopamine pathways. These findings suggest therapeutic benefits for mood disorders, highlighting the compound's relevance in neuropharmacology.

Mechanism of Action

The mechanism by which 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules:

Key Observations:

- Core Heterocycles: The target compound’s pyrrole ring contrasts with imidazolones (five-membered, two heteroatoms) and pyrrolo-pyridazines (fused bicyclic system).

- Functional Groups: While all three compounds feature ester groups, the target compound’s amino group and HCl salt distinguish it in terms of polarity and reactivity.

Biological Activity

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride (CAS Number: 1461706-58-0) is a chiral amino acid derivative that has garnered significant interest in biological research due to its unique structure and potential therapeutic applications. This compound features a pyrrole ring, which is known for its reactivity and biological significance.

The biological activity of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester HCl primarily involves its interaction with various molecular targets, including enzymes and receptors. Its ability to modulate enzyme activity suggests potential roles in several biochemical pathways, particularly in the context of cancer therapy and neurological disorders.

Anticancer Properties

Recent studies have explored the compound's anticancer properties, particularly its role as an inhibitor of specific protein kinases involved in cell proliferation. For instance, research has indicated that derivatives of this compound can inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 1.49 to 2.94 µM against Plk1, indicating significant inhibitory activity .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to interact with various enzymes, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity. The structural optimization of related compounds has been reported to enhance their inhibitory efficacy .

Case Study: Anticancer Activity

In a study published in Nature, researchers synthesized a series of derivatives based on 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and evaluated their anticancer activity. The study found that specific modifications to the pyrrole ring significantly enhanced the compounds' potency against various cancer cell lines, including leukemia and breast cancer cells .

Table 1: Anticancer Activity of Derivatives

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.49 | HeLa |

| Compound B | 2.94 | MCF-7 |

| Compound C | 3.20 | L363 (Multiple Myeloma) |

| Compound D | 4.50 | A549 (Lung Cancer) |

Study on Enzyme Interaction

Another study focused on the interaction of this compound with serine/threonine kinases, highlighting its potential as a therapeutic agent for diseases involving aberrant kinase signaling pathways . The research utilized various biochemical assays to determine binding affinities and inhibition constants.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Ki (nM) |

|---|---|---|

| Plk1 | Competitive | 45 |

| Akt | Non-competitive | 120 |

| ERK | Mixed inhibition | 80 |

Comparative Analysis with Similar Compounds

This compound shows unique properties compared to other pyrrole derivatives such as Meldrum’s Acid and various pyrazole compounds. Its chiral nature and specific functional groups allow for distinct reactivity patterns and biological activities.

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-Amino-Pyrrole | Pyrrole Derivative | Enzyme Inhibition |

| Meldrum’s Acid | β-Diketone | Reactivity in Synthesis |

| Pyrazole Derivatives | Heterocyclic | Antimicrobial Activity |

Q & A

Q. What synthetic methodologies are available for preparing 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester HCl, and how do they ensure diastereoselectivity?

A novel one-pot, three-step strategy starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester enables the synthesis of this compound with three contiguous stereocenters. Key steps include:

- Step 1 : Aldol condensation to form the pyrrolidine core.

- Step 2 : Sulfone elimination to generate the dihydro-pyrrole scaffold.

- Step 3 : Acidic hydrolysis and esterification to introduce the isopropyl ester.

Diastereoselectivity (up to 90:10 dr) is achieved using diethyl carbonate and 2-methyltetrahydrofuran as green solvents, minimizing racemization . Scalability is feasible by maintaining inert conditions and controlled temperature gradients.

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- X-ray crystallography (using SHELX programs ) resolves absolute stereochemistry.

- NMR spectroscopy (1H/13C) identifies proton environments and confirms ring conformation.

- Mass spectrometry (MS) and elemental analysis validate molecular weight and purity (e.g., C5H8N2O2 backbone ).

- High-performance liquid chromatography (HPLC) monitors diastereomeric excess, particularly when scaling up .

Q. How can solvent selection impact the scalability of this compound’s synthesis?

Green solvents like diethyl carbonate and 2-methyltetrahydrofuran enhance sustainability while maintaining yield (70–85%) and diastereoselectivity. These solvents reduce side reactions during the one-pot sequence and simplify purification. For large-scale production, solvent recovery systems and flow chemistry setups are recommended to optimize efficiency .

Advanced Research Questions

Q. How can diastereoselectivity be optimized when introducing functional groups to the pyrrole core?

- Solvent polarity modulation : Polar aprotic solvents (e.g., 2-MeTHF) stabilize transition states favoring the desired diastereomer.

- Catalyst screening : Metal-free conditions in avoid interference, but chiral auxiliaries or organocatalysts (e.g., thiourea derivatives) could further enhance selectivity.

- Temperature control : Lower temperatures (<0°C) during the aldol step reduce kinetic byproduct formation .

Q. What mechanistic insights explain the formation of the pyrrole ring during synthesis?

The reaction proceeds via:

- Iminium intermediate formation : Nitrosoarenes and malonic esters react under basic conditions (KOH) to generate key intermediates.

- Cyclization : Intramolecular nucleophilic attack by the amine group forms the pyrrolidine ring.

- Sulfone elimination : A base-mediated step creates the conjugated dihydro-pyrrole system. Computational studies (DFT) are recommended to map energy barriers for each step .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Cross-validation : Combine X-ray diffraction (SHELXL ) with NOESY/ROESY NMR to confirm stereochemical assignments.

- Dynamic NMR analysis : Probe ring-flipping or conformational flexibility that may obscure NMR signals.

- Crystallization screening : Use varied solvents (e.g., DMF/acetic acid mixtures ) to obtain high-quality crystals for unambiguous structure determination .

Q. What biological assays are suitable for evaluating this compound’s potential in biochemical studies?

- Enzyme inhibition assays : Test interactions with aminotransferases or decarboxylases, given its structural similarity to proline derivatives .

- Membrane permeability studies : Use Caco-2 cell monolayers to assess bioavailability, leveraging the isopropyl ester’s lipophilicity (analogous to isopropyl myristate in drug delivery ).

- Control experiments : Include negative controls like sialic acid derivatives to rule out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.